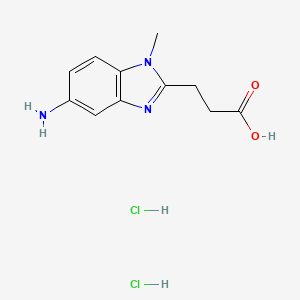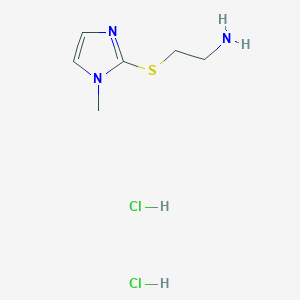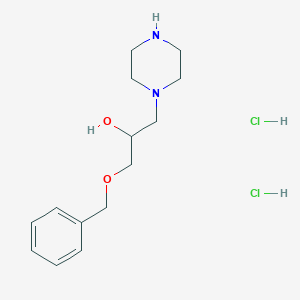![molecular formula C7H17N3O2 B1389696 Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate CAS No. 1185299-41-5](/img/structure/B1389696.png)
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate
描述
“Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “this compound”, can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group . This indicates that it can participate in various chemical reactions, particularly those involving carbonyl compounds .Physical And Chemical Properties Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not provided in the retrieved documents.科学研究应用
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate has been studied for its potential applications in a variety of scientific fields. It has been studied for its use in organic synthesis as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use as a drug discovery tool, as it has been shown to be capable of binding to certain proteins and other molecules. Additionally, this compound has been investigated for its potential use in biochemistry, as it has been found to be able to catalyze certain biochemical reactions.
作用机制
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
实验室实验的优点和局限性
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is also relatively stable. Additionally, this compound is soluble in water, which makes it easy to use in aqueous solutions. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively weak acid, which can make it difficult to use in certain types of reactions. Additionally, this compound can be toxic if not handled properly.
未来方向
There are several potential future directions for the use of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate in scientific research. For example, this compound could be used to synthesize new drugs or drug delivery systems. Additionally, this compound could be used to study the mechanisms of certain biochemical reactions, such as the formation of amide bonds. Additionally, this compound could be used to study the effects of certain drugs on the body, such as the effects of drugs on the renin-angiotensin-aldosterone system. Finally, this compound could be used to study the effects of certain environmental pollutants on the body.
生化分析
Biochemical Properties
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s imidazole ring structure allows it to form hydrogen bonds and coordinate with metal ions, which can affect enzyme function and protein stability .
Cellular Effects
This compound has been observed to impact various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and enzyme activity . Additionally, it has shown antiproliferative activities against certain cancer cell lines, such as SW620 and HeLa cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . It can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including changes in enzyme activity and metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism . The compound can affect metabolic flux and alter the levels of metabolites in cells . Its imidazole ring structure allows it to participate in redox reactions and coordinate with metal ions, influencing enzyme activity and stability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be localized to certain cellular compartments, where it exerts its effects on enzyme activity and metabolic pathways . Its distribution within tissues can influence its overall impact on cellular function and metabolism .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or nucleus . This localization is crucial for its role in regulating enzyme activity, gene expression, and cellular metabolism .
属性
IUPAC Name |
N-methyl-2-(2-methylimidazol-1-yl)ethanamine;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2H2O/c1-7-9-4-6-10(7)5-3-8-2;;/h4,6,8H,3,5H2,1-2H3;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIUWAAIFMZXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



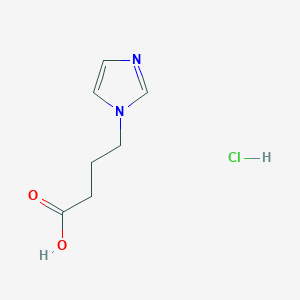
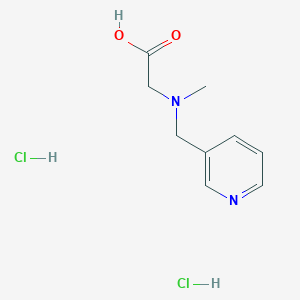
![4-Ethyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1389617.png)

